Cas no 430472-10-9 (methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate)

Methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate is a specialized organic compound featuring a thiazole core functionalized with a methylphenoxyacetamido group and a carboxylate ester. Its structural design combines a heterocyclic scaffold with aromatic and ester functionalities, making it a versatile intermediate in synthetic chemistry. The compound’s key advantages include its potential as a precursor for bioactive molecules, particularly in pharmaceutical and agrochemical research, due to the reactivity of its thiazole and ester moieties. Its well-defined structure allows for precise modifications, facilitating the development of derivatives with tailored properties. The presence of both electron-donating and withdrawing groups enhances its utility in diverse synthetic pathways.
methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate structure
430472-10-9 structure
Product Name:methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate
CAS No:430472-10-9
MF:C15H16N2O4S
MW:320.363542556763
CID:6611718
PubChem ID:886185
Update Time:2025-10-28

methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate
    • Oprea1_304670
    • CHEMBL1341282
    • METHYL 4-METHYL-2-[2-(3-METHYLPHENOXY)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE
    • 430472-10-9
    • HMS2573N11
    • AKOS002163437
    • SMR000270017
    • AB00113902-01
    • SR-01000240140
    • methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate
    • EN300-18251672
    • Methyl 4-methyl-2-(2-(m-tolyloxy)acetamido)thiazole-5-carboxylate
    • MLS000679084
    • methyl 4-methyl-2-[[2-(3-methylphenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate
    • SR-01000240140-1
    • CS-0237337
    • Inchi: 1S/C15H16N2O4S/c1-9-5-4-6-11(7-9)21-8-12(18)17-15-16-10(2)13(22-15)14(19)20-3/h4-7H,8H2,1-3H3,(H,16,17,18)
    • InChI Key: RZXFVLILXHWMDT-UHFFFAOYSA-N
    • SMILES: S1C(=NC(C)=C1C(=O)OC)NC(COC1=CC=CC(C)=C1)=O

Computed Properties

  • Exact Mass: 320.08307817g/mol
  • Monoisotopic Mass: 320.08307817g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 407
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 106Ų

methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18251672-0.05g
methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate
430472-10-9
0.05g
$210.0 2023-09-19
Enamine
EN300-18251672-0.1g
methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate
430472-10-9
0.1g
$253.0 2023-09-19
Enamine
EN300-18251672-0.25g
methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate
430472-10-9
0.25g
$267.0 2023-09-19
1PlusChem
1P01YYQM-50mg
Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate
430472-10-9 95%
50mg
$312.00 2024-05-02
1PlusChem
1P01YYQM-100mg
Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate
430472-10-9 95%
100mg
$364.00 2024-05-02
1PlusChem
1P01YYQM-250mg
Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate
430472-10-9 95%
250mg
$381.00 2024-05-02
Aaron
AR01YYYY-50mg
Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate
430472-10-9
50mg
$314.00 2025-03-11
Aaron
AR01YYYY-100mg
Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate
430472-10-9
100mg
$373.00 2025-03-11
Aaron
AR01YYYY-250mg
Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate
430472-10-9 95%
250mg
$393.00 2025-02-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1308007-50mg
Methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate
430472-10-9 98%
50mg
¥4536.00 2024-05-13

Additional information on methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate

Methyl 4-Methyl-2-(2-(3-Methylphenoxy)Acetamido)-1,3-Thiazole-5-Carboxylate: A Comprehensive Overview

Methyl 4-methyl-2-(2-(3-methylphenoxy)acetamido)-1,3-thiazole-5-carboxylate, with CAS No. 430472-10-9, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of thiazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug design. The molecule's structure incorporates a thiazole ring, a methyl group, and a phenoxyacetamide substituent, making it a unique candidate for exploring its pharmacological properties.

The thiazole ring system is a key structural feature of this compound, contributing to its stability and reactivity. Thiazoles are five-membered heterocycles containing sulfur and nitrogen atoms, which are known for their ability to participate in various chemical reactions and interactions. In this compound, the thiazole ring is substituted at positions 4 and 5 with a methyl group and a carboxylate ester group, respectively. The presence of these substituents not only influences the electronic properties of the molecule but also plays a crucial role in determining its biological activity.

One of the most notable aspects of methyl 4-methyl-2-(2-(3-methylphenoxy)acetamido)-1,3-thiazole-5-carboxylate is its potential as a lead compound in drug discovery. Recent studies have highlighted the importance of thiazole derivatives in targeting various disease states, including cancer, inflammation, and infectious diseases. For instance, researchers have reported that certain thiazole-containing compounds exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory cascade.

Moreover, the phenoxyacetamide moiety in this compound adds another layer of complexity to its structure. The phenoxy group is known for its ability to enhance lipophilicity and improve drug absorption, while the acetamide group can serve as a site for further functionalization or bioisosteric replacement. These features make methyl 4-methyl-2-(2-(3-methylphenoxy)acetamido)-1,3-thiazole-5-carboxylate an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents.

In terms of synthesis, methyl 4-methyl-2-(2-(3-methylphenoxy)acetamido)-1,3-thiazole-5-carboxylate can be prepared through a variety of routes depending on the availability of starting materials and desired stereochemistry. One common approach involves the condensation of thioamide derivatives with aldehydes or ketones in the presence of an amine catalyst. This method allows for the formation of the thiazole ring under mild conditions and provides excellent control over the substitution pattern.

Recent advancements in computational chemistry have also enabled researchers to predict the physicochemical properties and pharmacokinetic profiles of methyl 4-methyl-2-(2-(3-methylphenoxy)acetamido)-1,3-thiazole-5-carboxylate with greater accuracy. For example, molecular docking studies have revealed that this compound has potential binding affinity for several drug targets, including protein kinases and G-protein coupled receptors (GPCRs). These findings underscore its potential as a lead compound for developing novel therapeutics.

In addition to its pharmacological applications, methyl 4-methyl-2-(2-(3-methylphenoxy)acetamido)-1,3-thiazole-5-carboxylate has also been explored for its agrochemical properties. Certain thiazole derivatives have been reported to exhibit plant growth-regulating activity or act as herbicides by interfering with essential biochemical pathways in plants. While more research is needed to fully understand its agricultural potential, these findings suggest that this compound could play a role in sustainable agriculture practices.

From an environmental perspective, it is important to consider the ecotoxicological profile of methyl 4-methyl-2-(2-(3-methylphenoxy)acetamido)-1,3-thiazole-5-carboxylate. Although no comprehensive studies have been conducted yet on this specific compound, general guidelines for assessing the environmental impact of thiazole derivatives can be applied. Factors such as biodegradability and bioaccumulation potential should be evaluated to ensure that any future applications do not pose risks to ecosystems or human health.

In conclusion, methyl 4-methyl-2-(2-(3-methylphenoxy)acetamido)-1,3-thiazole-5-carboxylate represents an intriguing compound with diverse applications across multiple disciplines. Its unique structure combines elements that make it both chemically versatile and biologically active. As research continues to uncover new insights into its properties and mechanisms of action, this compound holds promise as a valuable tool in drug discovery and development.

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.